molecular formula C17H11BrN2O B8470829 2-Benzoyl-5-bromo-1-cyano-1,2-dihydroisoquinoline CAS No. 67335-09-5

2-Benzoyl-5-bromo-1-cyano-1,2-dihydroisoquinoline

Cat. No. B8470829
CAS RN: 67335-09-5
M. Wt: 339.2 g/mol
InChI Key: LFTWHDQOUYRIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329730B2

Procedure details

A round bottomed flask was charged with 5-bromoisoquinoline (available from Aldrich; 4 g, 19.2 mmol), dichloromethane (DCM) (50 ml), trimethylsilyl cyanide (4.81 ml, 38.5 mmol) and aluminium chloride (15 mg, 0.112 mmol). To the mixture was added benzoyl chloride (4.46 ml, 38.5 mmol) slowly over a period of 5 minutes. The mixture was warmed to 30° C. for 3 h after which time it was treated with water (50 ml) and stirred at room temperature for 30 minutes. The organic layers were collected and washed sequentially with 2N HCl, 2N NaOH and brine. The organic layers were passed through a hydrophobic frit before being concentrated in vacuo to give an orange solid. The solid was triturated with diethyl ether and the slurry filtered. The isolated solid was dried in vacuo to give the title compound as a grey solid (3.9 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
4.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.ClCCl.C[Si]([C:19]#[N:20])(C)C.[C:21](Cl)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>[Cl-].[Al+3].[Cl-].[Cl-].O>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]([C:21]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:28])[CH:7]2[C:19]#[N:20] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
4.81 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
15 mg
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
4.46 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed sequentially with 2N HCl, 2N NaOH and brine
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the slurry filtered
CUSTOM
Type
CUSTOM
Details
The isolated solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C=CN(C(C2=CC=C1)C#N)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.